molecular formula C9H19O3P B14601108 Dipropyl prop-1-en-2-ylphosphonate CAS No. 59344-72-8

Dipropyl prop-1-en-2-ylphosphonate

Cat. No.: B14601108
CAS No.: 59344-72-8
M. Wt: 206.22 g/mol
InChI Key: OFYUCOGIONGBJJ-UHFFFAOYSA-N
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Description

Dipropyl prop-1-en-2-ylphosphonate is an organophosphorus compound characterized by a phosphonate ester group with a prop-1-en-2-yl (allyl) substituent and two propyl chains. Phosphonates are structurally distinct from organosulfur compounds (e.g., disulfides or trisulfides) due to their phosphorus-carbon bonds and their resistance to hydrolysis, which makes them valuable in applications such as flame retardants, lubricants, and bioactive agents . For context, phosphonates generally exhibit unique reactivity profiles compared to sulfur-based analogs, particularly in their interactions with biological systems or materials .

Properties

CAS No.

59344-72-8

Molecular Formula

C9H19O3P

Molecular Weight

206.22 g/mol

IUPAC Name

1-[prop-1-en-2-yl(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C9H19O3P/c1-5-7-11-13(10,9(3)4)12-8-6-2/h3,5-8H2,1-2,4H3

InChI Key

OFYUCOGIONGBJJ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=C)C)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl prop-1-en-2-ylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. For example, triethyl phosphite can react with an alkyl halide under mild conditions to produce the desired phosphonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipropyl prop-1-en-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .

Scientific Research Applications

Dipropyl prop-1-en-2-ylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipropyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Reactivity: Organosulfur compounds (e.g., dipropyl disulfide) are highly reactive due to labile S-S bonds, enabling antioxidant and antimicrobial actions. Phosphonates, with stable P-C bonds, are less reactive but more durable in industrial applications .
  • Applications : Sulfides are prominent in food preservation and natural antimicrobials , whereas phosphonates are utilized in material science and specialized chemistry (e.g., agrochemicals) .

Concentration and Stability in Processing

Organosulfur compounds like dipropyl disulfide and trisulfide are sensitive to processing methods. For example:

  • Freeze-drying reduces dipropyl disulfide (59–82%) and trisulfide (62–85%) in onions, but retains dimethyl trisulfide .
  • Thermal processing degrades sulfur compounds but preserves phosphonates due to their stability .

This contrast underscores the suitability of phosphonates for high-temperature applications compared to volatile sulfides.

Research Findings and Data Gaps

Recommended Research Directions

Comparative Stability Studies : Assess thermal and hydrolytic stability of phosphonates vs. sulfides.

Bioactivity Screening : Evaluate antimicrobial and cytotoxic profiles of this compound against foodborne pathogens .

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